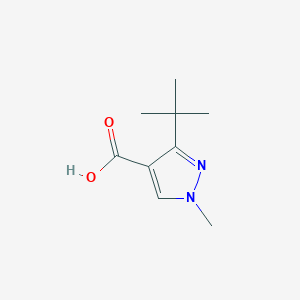

3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid

概要

説明

3-tert-Butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a tert-butyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-carboxylic acid ethyl ester as a raw material[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....

Amino Protection Reaction: The ethyl ester undergoes an amino protection reaction, often using a triphenylmethyl (trityl) group to protect the amino functionality[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....

Hydrolysis: Subsequent hydrolysis of the protected intermediate generates 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid[_{{{CITATION{{{_1{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....

Further Modifications: (triphenylmethyl)- amino ....

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Large-scale reactors, efficient separation techniques, and quality control measures are employed to achieve commercial production.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of various reduced derivatives.

Substitution: The pyrazole ring can undergo substitution reactions, where different functional groups can replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties:

Research indicates that 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits potential as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at pain management and inflammation reduction .

Cancer Treatment:

The compound has been investigated for its role in cancer treatment. Patents have documented its use in developing pharmaceutical compositions that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action:

The mechanism involves the inhibition of specific enzymes or receptors involved in inflammatory and cancerous processes. The compound's ability to form hydrogen bonds with target sites enhances its biological activity .

Agricultural Applications

Herbicide and Pesticide Development:

In agricultural chemistry, this compound is utilized as a key ingredient in the formulation of herbicides and pesticides. Its effectiveness in protecting crops while reducing environmental impact has been demonstrated in various studies .

Fungal Resistance:

The compound has shown antifungal activity against several phytopathogenic fungi, making it a valuable addition to crop protection strategies. Research indicates that derivatives of this compound can outperform traditional fungicides, leading to improved agricultural yields .

Material Science Applications

Polymer and Coating Development:

In material science, this pyrazole derivative is explored for its role in creating advanced polymers and coatings. Its properties enhance the durability and resistance of materials to wear, making it suitable for various industrial applications .

Specialty Chemicals:

The compound serves as a building block for synthesizing specialty chemicals used in different industries, including dyes and coatings. Its versatility allows for modifications that tailor its properties to specific applications .

Biochemical Research

Enzyme Inhibition Studies:

this compound is also employed in biochemical research to study enzyme inhibition mechanisms. Understanding these interactions aids in developing targeted therapies for metabolic disorders .

Structure-Activity Relationship (SAR):

Research into the structure-activity relationships of pyrazole derivatives has highlighted the importance of specific functional groups in enhancing biological activity. Comparative analysis shows that modifications can significantly influence the efficacy of these compounds against various biological targets .

Case Studies

作用機序

The mechanism by which 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

類似化合物との比較

1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the tert-butyl group.

3-Methyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl group.

3-tert-Butyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position.

Uniqueness: 3-tert-Butyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

生物活性

3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a pyrazole ring with a tert-butyl group and a carboxylic acid functional group, contributing to its unique chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 174.22 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group may form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions, enhancing binding affinity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl and carboxylic acid | Antimicrobial, anti-inflammatory |

| 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid | Phenyl group | Lower antimicrobial activity |

| 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Dimethyl substitution | Varies in anti-inflammatory activity |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than many standard antibiotics used in clinical settings .

Research on Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were assessed through cytokine profiling in cell cultures treated with the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its potential application in managing chronic inflammatory conditions .

化学反応の分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate | 85% | |

| Methanol, H₂SO₄, 60°C, 6 hrs | Methyl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate | 78% |

Key Findings :

-

Reaction efficiency depends on alcohol chain length, with shorter chains (e.g., methanol) requiring milder conditions.

-

Acid catalysis promotes protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .

Amidation

The carboxylic acid reacts with amines via coupling agents to form amides, a key step in drug conjugate synthesis.

Mechanistic Insight :

-

Carbodiimide-based coupling agents (e.g., DCC, EDC) activate the carboxylic acid to form an intermediate O-acylisourea, which reacts with amines to yield amides .

-

Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to less-substituted analogs .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming a simpler pyrazole derivative.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 180°C, diphenyl ether, 2 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole | 65% | |

| Microwave, 200°C, 30 mins | 3-tert-Butyl-1-methyl-1H-pyrazole | 82% |

Notes :

-

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving selectivity.

-

The tert-butyl group stabilizes the transition state through hyperconjugation, facilitating CO₂ loss.

Acid Chloride Formation

Conversion to the acid chloride enables further nucleophilic substitutions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂, reflux, 4 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbonyl chloride | 93% | |

| PCl₅, CH₂Cl₂, 0°C, 2 hrs | 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbonyl chloride | 88% |

Applications :

-

The acid chloride reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

-

In one study, treatment with 2,3-diaminopyridine yielded both a carboxamide and a cyclized imidazo[4,5-b]pyridine derivative under varying conditions .

Cyclization Reactions

The acid chloride participates in cyclization to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 2,3-Diaminopyridine, benzene, 5 hrs | 2-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 49% |

Mechanism :

-

The reaction proceeds via nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization .

-

Base catalysis (e.g., pyridine) accelerates the elimination of HCl, driving the reaction toward cyclization .

Critical Analysis

-

Steric Effects : The tert-butyl group at position 3 impedes reactions at the adjacent pyrazole nitrogen but enhances thermal stability during decarboxylation .

-

Electronic Effects : The electron-withdrawing carboxylic acid group activates the pyrazole ring for electrophilic substitutions at position 5, though this is less explored in current literature .

特性

IUPAC Name |

3-tert-butyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-6(8(12)13)5-11(4)10-7/h5H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQODPDZPJQEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。